N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide: is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines), in polar solvents.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline or thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the thiophene ring can interact with proteins, leading to inhibition of enzymatic activity or disruption of cellular processes .
Comparison with Similar Compounds
N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Thiophene-containing compounds: Similar to thiophene-based drugs like suprofen and articaine.
Uniqueness:
Properties
IUPAC Name |
N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(18-11-7-8-11)13-10-15(16-6-3-9-21-16)19-14-5-2-1-4-12(13)14/h1-6,9-11H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWHZOGXOUBJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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